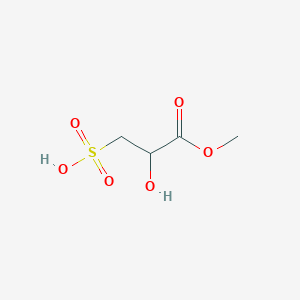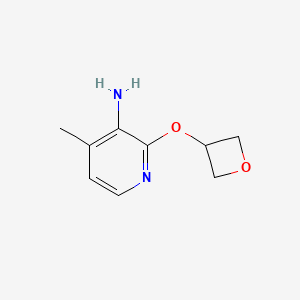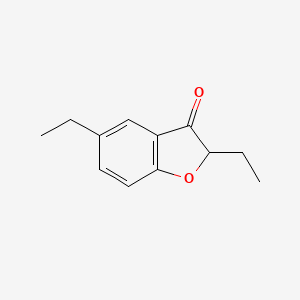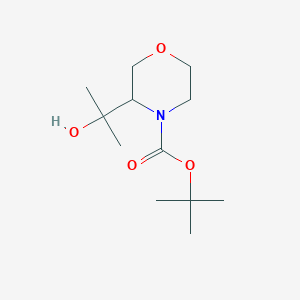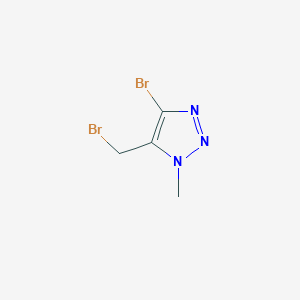
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound containing bromine and triazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole typically involves the bromination of 1-methyl-1H-1,2,3-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Oxidized triazole derivatives.
Reduction: De-brominated triazole compounds.
Aplicaciones Científicas De Investigación
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(bromomethylene)-2-methylpyridine
- 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one
Uniqueness
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of the triazole ring also provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
942060-55-1 |
|---|---|
Fórmula molecular |
C4H5Br2N3 |
Peso molecular |
254.91 g/mol |
Nombre IUPAC |
4-bromo-5-(bromomethyl)-1-methyltriazole |
InChI |
InChI=1S/C4H5Br2N3/c1-9-3(2-5)4(6)7-8-9/h2H2,1H3 |
Clave InChI |
BBOYNDICRHSGJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
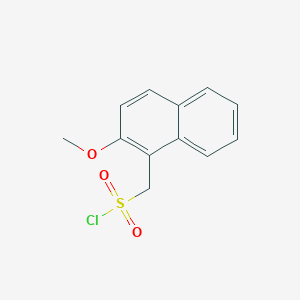

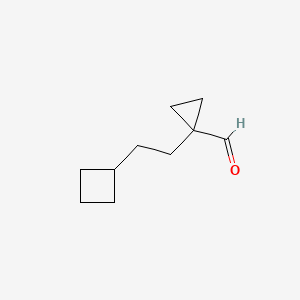


![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
